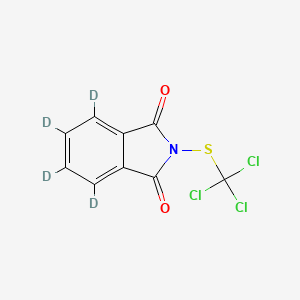
Faltan-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Folpet-d4 is a deuterated derivative of isoindole-1,3-dione, commonly known as phthalimide. This compound is characterized by the presence of deuterium atoms at positions 4, 5, 6, and 7, and a trichloromethylsulfanyl group at position 2. The incorporation of deuterium atoms can significantly alter the chemical and physical properties of the compound, making it valuable for various scientific applications.
科学的研究の応用
Folpet-d4 has several scientific research applications:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
作用機序
Faltan-d4, also known as Folpet-d4 or 4,5,6,7-Tetradeuterio-2-(trichloromethylsulfanyl)isoindole-1,3-dione, is a deuterium-labeled version of Faltan . Faltan is a dicarboximide fungicide that is widely used on vines and several vegetable crops . It also has a cytotoxic effect on human bronchial epithelial cells .
Pharmacokinetics
It is known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth, making it an effective fungicide. Additionally, it has been found to have a cytotoxic effect on human bronchial epithelial cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetradeuterio-2-(trichloromethylsulfanyl)isoindole-1,3-dione typically involves the following steps:
Deuteration of Starting Materials: The starting materials, such as phthalic anhydride and trichloromethylthiol, are subjected to deuteration to replace hydrogen atoms with deuterium.
Cyclization Reaction: The deuterated starting materials undergo a cyclization reaction to form the isoindole-1,3-dione core. This reaction is typically carried out under anhydrous conditions and may require the use of a catalyst.
Introduction of Trichloromethylsulfanyl Group: The trichloromethylsulfanyl group is introduced through a substitution reaction, where a suitable reagent such as trichloromethylthiol is used.
Industrial Production Methods
Industrial production of 4,5,6,7-tetradeuterio-2-(trichloromethylsulfanyl)isoindole-1,3-dione involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, and may involve continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Folpet-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted isoindole-1,3-dione derivatives.
類似化合物との比較
Similar Compounds
Phthalimide: The non-deuterated parent compound.
4,5,6,7-Tetrachloro-2-(trichloromethylsulfanyl)isoindole-1,3-dione: A chlorinated derivative with similar structural features.
N-Hydroxyphthalimide: A hydroxylated derivative with distinct reactivity.
Uniqueness
Folpet-d4 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its chemical reactivity. This makes it a valuable tool for studying reaction mechanisms and developing new materials.
特性
IUPAC Name |
4,5,6,7-tetradeuterio-2-(trichloromethylsulfanyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIOYBQGHSTUDB-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C2=O)SC(Cl)(Cl)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
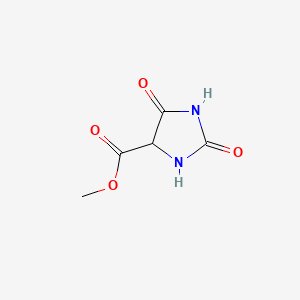
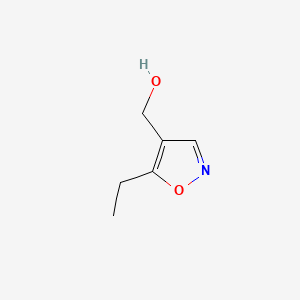
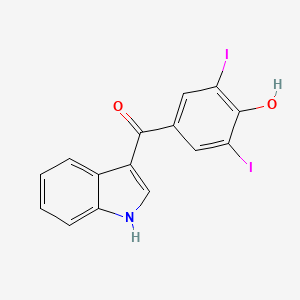
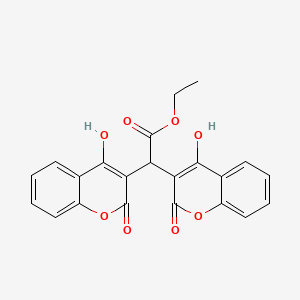
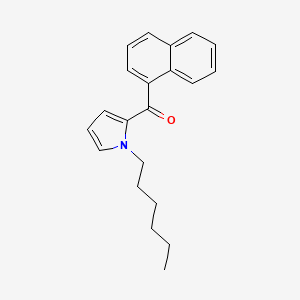

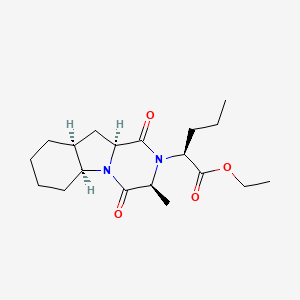
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid](/img/structure/B590106.png)
